molecular formula C17H19FN6O2S B6542541 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine CAS No. 1060342-73-5

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine

货号: B6542541
CAS 编号: 1060342-73-5
分子量: 390.4 g/mol
InChI 键: AYRRJOCZAHQAIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine is a synthetic chemical compound designed for research and development purposes. It features a triazolopyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused with a piperazine ring that is further modified with a 3-fluorobenzenesulfonyl group. This specific molecular architecture, particularly the sulfonamide functional group, is of significant interest in the investigation of novel therapeutic agents . Compounds within the triazolopyridazine and related triazolopyridine families have been extensively studied for their potential antiprotozoal activities. Specifically, research indicates that similar structures demonstrate promising in vitro antimalarial activity against Plasmodium falciparum , the parasite responsible for the most severe form of malaria . The mechanism of action for this class of compounds is believed to involve the inhibition of key parasitic enzymes, such as falcipain-2 (FP-2) . Falcipain-2 is a cysteine protease that is essential for the parasite's haemoglobin degradation pathway; its inhibition halts parasitic growth and development, making it a validated target for antimalarial drug discovery . Therefore, this compound serves as a valuable chemical tool for researchers exploring new mechanisms to combat drug-resistant malaria and for conducting structure-activity relationship (SAR) studies in parasitology and infectious disease research. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

属性

IUPAC Name

3-ethyl-6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O2S/c1-2-15-19-20-16-6-7-17(21-24(15)16)22-8-10-23(11-9-22)27(25,26)14-5-3-4-13(18)12-14/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRRJOCZAHQAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones or α-haloesters. The piperazine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the sulfur atom in the benzenesulfonyl group makes it susceptible to oxidation reactions.

  • Reduction: The nitrogen atoms in the piperazine ring can participate in reduction reactions.

  • Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Sulfonic acids or sulfonyl chlorides.

  • Reduction: Amines or amides.

  • Substitution: Halogenated or nitro-substituted derivatives.

科学研究应用

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: It has potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to inhibit certain enzymes involved in cell proliferation.

  • Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.

作用机制

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets. For example, it may inhibit enzymes such as c-Met and Pim-1, which are involved in cell signaling pathways. The binding of the compound to these enzymes can disrupt their activity, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolopyridazine Core

Alkyl Substituents
  • 3-Ethyl vs. 3-Methyl :
    The 3-ethyl group in the target compound provides greater hydrophobicity compared to 3-methyl analogs (e.g., 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride, CAS 1306605-44-6). This enhances BRD4 binding by filling a hydrophobic pocket in the bromodomain, as observed in crystallographic studies .
  • 3-Isopropyl :
    Compounds like 1-(3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (STK719914) exhibit reduced solubility due to increased steric hindrance, limiting cellular uptake despite comparable BRD4 affinity .
Aromatic and Heterocyclic Modifications
  • 3-Fluorobenzenesulfonyl vs. Indole Derivatives: The 3-fluorobenzenesulfonyl group in the target compound improves metabolic stability compared to indole-containing analogs (e.g., compound 12: 2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]-3-(1H-indol-3-yl)propan-1-ol). The sulfonyl group’s electron-withdrawing nature strengthens hydrogen bonding with BRD4’s Asn140 residue, whereas indole derivatives rely on π-π stacking with His437 .
  • Carboxamide vs. Sulfonyl :
    Replacement of the sulfonyl group with a carboxamide (e.g., 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, CAS 1058447-40-7) reduces BRD4 inhibitory activity (IC50 > 1 µM vs. 0.2 µM for the target compound) due to weaker electrostatic interactions .

Pharmacokinetic and Physicochemical Properties

Table 1. Comparative Analysis of Key Parameters
Compound BRD4 IC50 (nM) Solubility (µM) logP Reference
Target Compound 200 15 2.8
AZD5153 (3-methoxy analog) 25 8 3.1
Compound 12 (indole derivative) 350 5 3.5
3-Isopropyl analog (STK719914) 180 2 4.0
Carboxamide analog (CAS 1058447-40-7) >1000 25 2.2
  • AZD5153: The methoxy substituent in AZD5153 improves water solubility (8 µM) but requires bivalent binding for sub-100 nM potency, a feature absent in the monovalent target compound .
  • Solubility vs. logP : The target compound’s 3-fluorobenzenesulfonyl group balances lipophilicity (logP 2.8) and aqueous solubility (15 µM), outperforming bulkier analogs like the 3-isopropyl derivative .

In Vivo Efficacy and Toxicity

  • Tumor Growth Inhibition: In xenograft models, the target compound shows moderate efficacy (40% tumor growth inhibition at 50 mg/kg), lagging behind AZD5153 (70% at 10 mg/kg) due to lower BRD4 occupancy .
  • Off-Target Effects : The fluorobenzenesulfonyl group minimizes off-target kinase activity compared to trifluoromethyl derivatives (e.g., compound 6: N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine), which exhibit hERG channel inhibition at >10 µM .

生物活性

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazolo-pyridazine core and a piperazine ring with a fluorobenzenesulfonyl substituent, suggesting diverse therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H19F3N6O2SC_{18}H_{19}F_{3}N_{6}O_{2}S with a molecular weight of 440.4 g/mol. The structure includes:

  • A triazolo[4,3-b]pyridazine core, which is known for its biological activity.
  • A piperazine ring that enhances the compound's ability to interact with biological targets.
  • A fluorobenzenesulfonyl group that may increase binding affinity to specific receptors or enzymes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazolo-pyridazine core can bind to active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds designed to modulate enzymatic pathways involved in diseases.
  • Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors or other cellular targets, influencing signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazolo-pyridazines possess significant antimicrobial properties. For instance, certain synthesized compounds demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity

A related study explored the anticonvulsant properties of triazolo derivatives, indicating that some compounds exhibited excellent activity compared to standard treatments like diazepam . This suggests potential applications in treating epilepsy or other seizure disorders.

Anticancer Potential

Preliminary investigations into the anticancer activity of similar compounds have suggested that they may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest . Further studies are necessary to elucidate these effects specifically for the compound .

Case Studies and Research Findings

Several case studies have highlighted the biological implications of similar compounds:

  • Antimicrobial Efficacy : A study tested various triazolo derivatives against pathogenic bacteria and found that modifications in the sulfonyl group significantly impacted antibacterial activity .
  • Cytotoxicity Assessments : Research on related triazolo compounds revealed promising results in cytotoxic assays against cancer cell lines, indicating potential for further development in oncological therapies .

Data Table: Summary of Biological Activities

Activity Type Observed Effects Reference
AntimicrobialEffective against S. aureus, E. coli
AnticonvulsantComparable efficacy to diazepam
AnticancerInduction of apoptosis in cancer cells

常见问题

Q. What are the common synthetic routes for preparing 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with nitriles or ketones under acidic/basic conditions.
  • Step 2: Introduction of the ethyl group at position 3 using alkylation agents (e.g., ethyl iodide) in polar aprotic solvents like DMF or DCM .
  • Step 3: Sulfonylation of the piperazine moiety with 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
    Optimization Parameters:
  • Temperature: 0–60°C (depending on step).
  • Catalysts: Cu(I) catalysts for click chemistry steps, acid/base for cyclization .
  • Yield: 50–75% after purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the triazole and sulfonamide groups. For example, the 3-ethyl group shows a triplet at δ 1.2–1.4 ppm, while the sulfonyl proton appears as a singlet near δ 7.5–8.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z ~460) and fragmentation patterns .
  • HPLC: Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How is the compound’s stability assessed under laboratory conditions?

  • Storage: Tightly sealed containers in dry, dark environments at 4°C to prevent hydrolysis of the sulfonamide group .
  • Stability Tests: Accelerated degradation studies (e.g., pH 3–9 buffers, 40°C for 48 hours) monitored via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies?

Case Example: If one study reports potent kinase inhibition (IC50 = 50 nM) while another shows no activity:

  • Method 1: Validate assay conditions (e.g., ATP concentration, enzyme source) to rule out experimental variability .
  • Method 2: Perform molecular docking (e.g., using AutoDock Vina) to compare binding modes with homologous kinases. ’s approach with 14-α-demethylase (PDB: 3LD6) can be adapted .
  • Method 3: Synthesize analogs with modified substituents (e.g., replacing 3-ethyl with methyl) to isolate SAR trends .

Q. What strategies mitigate side reactions during sulfonylation of the piperazine moiety?

  • Solvent Choice: Use anhydrous DCM to minimize hydrolysis of sulfonyl chloride .
  • Temperature Control: Maintain 0–5°C during reagent addition to prevent exothermic side reactions .
  • Byproduct Analysis: LC-MS to detect sulfonic acid impurities (e.g., m/z ~180), which indicate incomplete reaction .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Tools: SwissADME or pkCSM for predicting logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
  • Key Parameters:
    • logP: ~2.5 (moderate solubility; aligns with piperazine sulfonamides in ) .
    • CYP2D6 Inhibition: High risk due to the triazole core; validate via in vitro microsomal assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。